![molecular formula C21H23N3O3 B5622463 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-methyl-1H-benzimidazol-5-yl)acetamide](/img/structure/B5622463.png)
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-methyl-1H-benzimidazol-5-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-methyl-1H-benzimidazol-5-yl)acetamide" often involves multi-step chemical reactions, including the formation of chromene and benzimidazole moieties, followed by their conjugation through specific linking groups. For example, the reactions of chromene derivatives with phosphorus ylides under phase-transfer catalysis conditions can lead to complex heterocyclic systems (Bezergiannidou‐Balouctsi et al., 1993).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by detailed spectroscopic analysis, including IR, NMR, and X-ray crystallography. For instance, crystal structure analysis of related compounds reveals the presence of hydrogen bonds and weak non-standard C-H...O hydrogen bonds, contributing to the stability and conformation of the molecule (Camerman et al., 2005).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and condensations, depending on the functional groups present. The reactions often lead to the formation of novel heterocyclic compounds with potential biological activities (Gawai et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are often determined through experimental methods, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into the compound's stability and reactivity.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are essential for designing chemical reactions and predicting the compound's behavior in biological systems. Studies on related compounds show a variety of interactions, including hydrogen bonding and pi-pi interactions, which significantly affect their chemical behavior and biological activity (Balijapalli et al., 2017).
properties
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-methyl-3H-benzimidazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13-23-18-6-3-14(8-19(18)24-13)9-21(25)22-11-15-7-16-4-5-17(26-2)10-20(16)27-12-15/h3-6,8,10,15H,7,9,11-12H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCUNCGJESRWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CC(=O)NCC3CC4=C(C=C(C=C4)OC)OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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